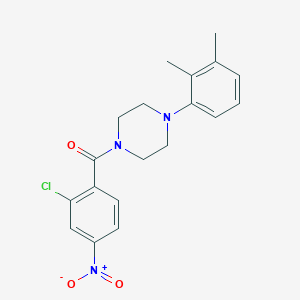
1-(2-chloro-4-nitrobenzoyl)-4-(2,3-dimethylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chloro-4-nitrobenzoyl)-4-(2,3-dimethylphenyl)piperazine, also known as CNB-001, is a novel neuroprotective agent that has shown promising results in various preclinical studies. It belongs to the class of piperazine compounds and has been synthesized through a multistep process.
Mechanism of Action
The exact mechanism of action of 1-(2-chloro-4-nitrobenzoyl)-4-(2,3-dimethylphenyl)piperazine is not fully understood, but it is believed to act through multiple pathways. It has been shown to modulate the activity of various enzymes and proteins involved in oxidative stress, inflammation, and apoptosis. This compound also enhances the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It reduces oxidative stress and inflammation, improves mitochondrial function, and enhances synaptic plasticity. This compound also increases the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in mood regulation and cognitive functions.
Advantages and Limitations for Lab Experiments
1-(2-chloro-4-nitrobenzoyl)-4-(2,3-dimethylphenyl)piperazine has several advantages for lab experiments, such as its high purity, stability, and solubility in water. It is also easily synthesized in large quantities, making it suitable for large-scale studies. However, this compound has some limitations, such as its poor bioavailability and the need for further optimization of its pharmacokinetic properties.
Future Directions
There are several future directions for the research on 1-(2-chloro-4-nitrobenzoyl)-4-(2,3-dimethylphenyl)piperazine. One of the main areas of focus is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy. Another direction is the investigation of its potential in treating other neurodegenerative and psychiatric disorders. Further studies are also needed to elucidate its exact mechanism of action and to identify potential biomarkers for monitoring its therapeutic effects.
Conclusion:
In conclusion, this compound is a promising neuroprotective agent that has shown potential in various preclinical studies. Its synthesis method has been optimized to obtain high yields and purity, and it has been extensively studied for its neuroprotective properties in various models of neurodegenerative diseases. This compound has several advantages for lab experiments, but also some limitations that need to be addressed. Future research on this compound is needed to optimize its pharmacokinetic properties, investigate its potential in treating other disorders, and elucidate its exact mechanism of action.
Synthesis Methods
1-(2-chloro-4-nitrobenzoyl)-4-(2,3-dimethylphenyl)piperazine has been synthesized through a multistep process that involves the reaction of 2-chloro-4-nitrobenzoyl chloride with 2,3-dimethylphenylpiperazine in the presence of a base. The resulting intermediate is then reduced using a reducing agent to obtain the final product. The synthesis method has been optimized to obtain high yields and purity of this compound.
Scientific Research Applications
1-(2-chloro-4-nitrobenzoyl)-4-(2,3-dimethylphenyl)piperazine has been extensively studied for its neuroprotective properties in various preclinical models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has been shown to protect neurons from oxidative stress, inflammation, and apoptosis, and improve cognitive and motor functions in animal models. This compound has also been investigated for its potential in treating psychiatric disorders such as depression and anxiety.
Properties
IUPAC Name |
(2-chloro-4-nitrophenyl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-13-4-3-5-18(14(13)2)21-8-10-22(11-9-21)19(24)16-7-6-15(23(25)26)12-17(16)20/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCBSVLTKBEFJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-hydroxy-3-[2-(3-hydroxyphenyl)-7-(trifluoromethyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one](/img/structure/B6044222.png)
![N-(2,4-dimethylphenyl)-2-{4-hydroxy-2-[(1-methylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6044233.png)
![N-[2-(1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)ethyl]acetamide](/img/structure/B6044246.png)
![2-(2-chlorophenyl)-4-[(2,5-dimethyl-1H-indol-3-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B6044257.png)
![ethyl (2-methoxy-4-{[1-(4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenoxy)acetate](/img/structure/B6044267.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B6044275.png)

![methyl 2-{[N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6044289.png)

![2-{4-(1,4-dithiepan-6-yl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6044298.png)
![2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6044305.png)

![2-{[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}-N-3-pyridinylacetamide](/img/structure/B6044325.png)
